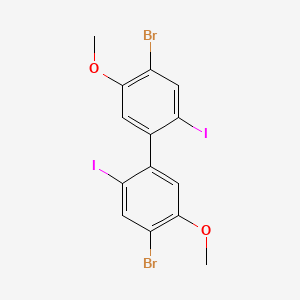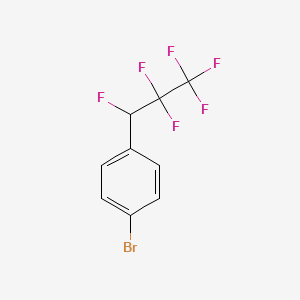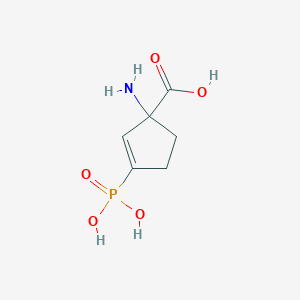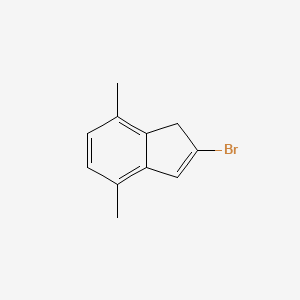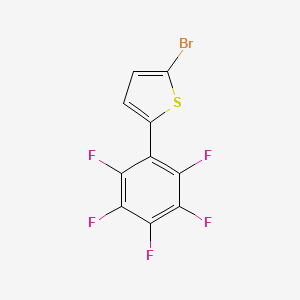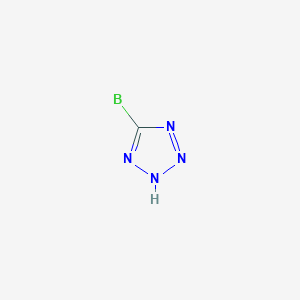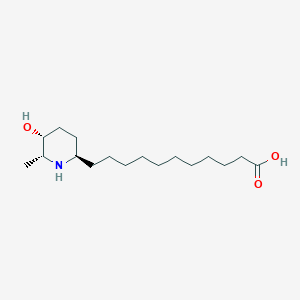
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups at specific positions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.
Substitution: The methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.
Aplicaciones Científicas De Investigación
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2S,5S,6S)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-ethyl-, (2R,5R,6R)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6S)-
Uniqueness
The unique combination of the piperidine ring, hydroxy group, and methyl group in the (2R,5R,6R) configuration gives this compound distinct properties compared to its analogs
Propiedades
Número CAS |
165689-19-0 |
|---|---|
Fórmula molecular |
C17H33NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
11-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]undecanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-14-16(19)13-12-15(18-14)10-8-6-4-2-3-5-7-9-11-17(20)21/h14-16,18-19H,2-13H2,1H3,(H,20,21)/t14-,15-,16-/m1/s1 |
Clave InChI |
YJNIEBKZPPLHIW-BZUAXINKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)O)O |
SMILES canónico |
CC1C(CCC(N1)CCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
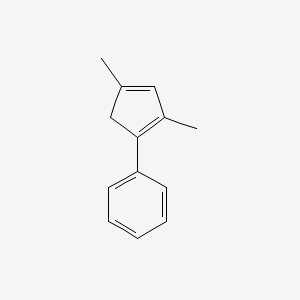
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
